molecular formula C12H16ClNO B14960896 3-chloro-N-(2-methylbutan-2-yl)benzamide

3-chloro-N-(2-methylbutan-2-yl)benzamide

Cat. No.: B14960896
M. Wt: 225.71 g/mol
InChI Key: CKWHNUONLJGDFB-UHFFFAOYSA-N
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Description

3-chloro-N-(2-methylbutan-2-yl)benzamide is a chemical compound belonging to the benzamide class Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-methylbutan-2-yl)benzamide typically involves the reaction of 3-chlorobenzoic acid with 2-methylbutan-2-amine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-methylbutan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methylbutan-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(2-methylbutan-2-yl)benzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

3-chloro-N-(2-methylbutan-2-yl)benzamide

InChI

InChI=1S/C12H16ClNO/c1-4-12(2,3)14-11(15)9-6-5-7-10(13)8-9/h5-8H,4H2,1-3H3,(H,14,15)

InChI Key

CKWHNUONLJGDFB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

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